Methyl 2-(4-aminophenoxy)isonicotinate
Description
Methyl 2-(4-aminophenoxy)isonicotinate is a chemical compound with the molecular formula C14H13N3O3. It is a derivative of isonicotinic acid and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Properties
IUPAC Name |
methyl 2-(4-aminophenoxy)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-13(16)9-6-7-15-12(8-9)18-11-4-2-10(14)3-5-11/h2-8H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOPUUMFDOHTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186245 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(4-aminophenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-42-4 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(4-aminophenoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2-(4-aminophenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-aminophenoxy)isonicotinate typically involves the reaction of 4-aminophenol with methyl 2-chloronicotinate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminophenoxy)isonicotinate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(4-aminophenoxy)isonicotinate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a chemical reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 2-(4-aminophenoxy)isonicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-(4-aminophenoxy)isonicotinate include:
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both isonicotinic acid and 4-aminophenol. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 2-(4-aminophenoxy)isonicotinate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C14H13N3O3. It is a derivative of isonicotinic acid, characterized by an aminophenoxy group attached to the isonicotinic framework. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of certain enzymes and receptors involved in various biological pathways. Although detailed studies are ongoing, preliminary data suggest that the compound could influence pathways related to inflammation and microbial resistance.
Antimicrobial Properties
This compound has been investigated for its antimicrobial and antifungal properties. Studies have shown that it exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This antimicrobial action is crucial for its potential application in treating infections .
Antidiabetic Potential
Recent research has explored the compound's role in metabolic disorders, particularly its potential as an antidiabetic agent . It has been suggested that derivatives of this compound could activate Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which are critical targets in the management of type 2 diabetes.
Research Findings and Case Studies
Several studies have highlighted the biological activities of this compound:
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Antimicrobial Activity Study :
- A study evaluated the compound's effectiveness against various pathogens, demonstrating a significant reduction in bacterial load in treated samples compared to controls. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial activity against both Staphylococcus aureus and Escherichia coli.
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Antidiabetic Activity :
- In vitro assays showed that this compound enhances insulin sensitivity and glucose uptake in cultured cells. These findings suggest its potential role in managing blood sugar levels.
- Mechanistic Insights :
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
